molecular formula C11H12N4O B6069129 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one

3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No. B6069129
M. Wt: 216.24 g/mol
InChI Key: ZEZZRCMSJOZZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as EPTC, is a selective herbicide that is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. EPTC belongs to the triazine family of herbicides and works by inhibiting the synthesis of certain proteins in the weeds, ultimately leading to their death. In

Mechanism of Action

3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one works by inhibiting the synthesis of certain proteins in the weeds, ultimately leading to their death. Specifically, 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one inhibits the enzyme acetolactate synthase (ALS), which is involved in the synthesis of the amino acids valine, leucine, and isoleucine. By inhibiting ALS, 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one disrupts the synthesis of these essential amino acids, leading to the death of the weed.
Biochemical and Physiological Effects
3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of certain proteins and to disrupt the synthesis of essential amino acids. 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one has also been shown to affect the photosynthetic process in plants, leading to a decrease in chlorophyll content and a reduction in photosynthetic activity.

Advantages and Limitations for Lab Experiments

3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one has a number of advantages for use in lab experiments. It is a well-established herbicide with a known mechanism of action, making it a useful tool for studying plant biochemistry and physiology. However, 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one also has some limitations, including its potential toxicity to non-target organisms and its potential to leach into groundwater.

Future Directions

There are a number of potential future directions for research on 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one. One area of interest is the development of new herbicides based on the structure of 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one. Another area of interest is the study of the environmental impact of 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one and its potential to leach into groundwater. Finally, there is a need for further research on the biochemical and physiological effects of 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one on plants, including its effect on the photosynthetic process and its potential to disrupt the synthesis of essential amino acids.

Synthesis Methods

3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 4-ethylphenylhydrazine with ethyl chloroacetate, followed by the reaction of the resulting product with cyanic acid. The final product is obtained through the reaction of the intermediate with acetic anhydride and acetic acid. The synthesis of 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one is well-established and has been extensively studied in the literature.

Scientific Research Applications

3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its herbicidal properties and its potential application in agriculture. It has been shown to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. 3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one has also been studied for its environmental impact, including its potential to leach into groundwater and its effect on non-target organisms.

properties

IUPAC Name

3-(4-ethylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-8-3-5-9(6-4-8)13-11-14-10(16)7-12-15-11/h3-7H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZZRCMSJOZZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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